N-cyclohexyl-3-cyclopentylpropanamide
Description
N-cyclohexyl-3-cyclopentylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclohexyl group at the amide nitrogen and a cyclopentyl group at the third carbon of the propane chain. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stereochemical complexity, which may influence its biological activity or industrial applications.
Properties
Molecular Formula |
C14H25NO |
|---|---|
Molecular Weight |
223.35 g/mol |
IUPAC Name |
N-cyclohexyl-3-cyclopentylpropanamide |
InChI |
InChI=1S/C14H25NO/c16-14(11-10-12-6-4-5-7-12)15-13-8-2-1-3-9-13/h12-13H,1-11H2,(H,15,16) |
InChI Key |
FSIZCSALGIJQPE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCC2CCCC2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-chlorophenyl)-3-cyclopentylpropanamide (CAS: 425372-16-3)
Structural Differences :
- N-substituent : Replaces the cyclohexyl group with a 3-chlorophenyl moiety.
Physicochemical Properties :
| Property | N-cyclohexyl-3-cyclopentylpropanamide (Hypothesized) | N-(3-chlorophenyl)-3-cyclopentylpropanamide |
|---|---|---|
| Molecular Formula | C₁₄H₂₅NO | C₁₄H₁₈ClNO |
| Molecular Weight | ~223.36 g/mol | 251.75 g/mol |
| Lipophilicity (LogP) | Estimated ~3.5 (cyclohexyl/cyclopentyl dominance) | Higher (~4.0 due to chlorophenyl group) |
Functional Implications :
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
Structural Differences :
- Third Carbon Substituent: Replaces cyclopentyl with a thienopyrimidinyl-sulfanyl group, introducing heterocyclic and sulfur-based motifs.
Functional Implications :
- Biological Activity: The thienopyrimidine scaffold is associated with kinase inhibition (e.g., ZINC1452150 identifier suggests kinase-targeted applications) . In contrast, the cyclopentyl group in the target compound lacks such specificity.
- Solubility : The sulfanyl group may enhance aqueous solubility compared to the purely hydrocarbon-based cyclopentyl substituent .
Comparative Data :
| Property | This compound | Thienopyrimidine Analog |
|---|---|---|
| Molecular Weight | ~223.36 g/mol | ~435.54 g/mol (C₁₉H₂₅N₃O₂S₂) |
| Potential Applications | Solvent, plasticizer, or intermediate | Kinase inhibitor (e.g., cancer research) |
Research Findings and Hypotheses
- Role of N-substituents : Cyclohexyl groups (target compound) may improve metabolic stability over aromatic substituents (e.g., chlorophenyl), as seen in prodrug design .
- This is critical for pharmaceuticals requiring balanced ADME profiles.
- Thienopyrimidine Derivatives: The addition of heterocycles () demonstrates how minor structural modifications can drastically shift biological activity, emphasizing the target compound’s versatility as a synthetic intermediate .
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